molecular formula C14H12N2O2S B2432449 (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE CAS No. 429634-71-9

(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE

Cat. No.: B2432449
CAS No.: 429634-71-9
M. Wt: 272.32
InChI Key: AUYLGWVASKWCGN-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thioxoimidazolidinone core, which is known for its biological activity, and a benzylidene group that enhances its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves a multi-step process. One common method includes the condensation reaction of 2-thioxoimidazolidin-4-one with 4-(prop-2-yn-1-yloxy)benzaldehyde in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetone . The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, especially in the presence of strong nucleophiles like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)

    Substitution: NaOCH3, dimethyl sulfoxide (DMSO)

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations, making it a versatile intermediate .

Biology and Medicine

This compound has shown potential in biological applications, particularly as an antidiabetic agent. Studies have demonstrated its ability to inhibit α-amylase, an enzyme involved in carbohydrate metabolism, making it a promising candidate for diabetes treatment .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics .

Mechanism of Action

The mechanism of action of (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antidiabetic activity is attributed to its ability to bind to the active site of α-amylase, inhibiting its enzymatic activity and thereby reducing the breakdown of carbohydrates into glucose . This interaction is facilitated by the compound’s thioxoimidazolidinone core, which forms stable complexes with the enzyme.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-3-METHYL-5-{[4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE apart is its thioxoimidazolidinone core, which imparts unique chemical reactivity and biological activity. This core structure is less common in similar compounds, making it a valuable scaffold for developing new drugs and materials.

Properties

IUPAC Name

(5Z)-3-methyl-5-[(4-prop-2-ynoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-3-8-18-11-6-4-10(5-7-11)9-12-13(17)16(2)14(19)15-12/h1,4-7,9H,8H2,2H3,(H,15,19)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYLGWVASKWCGN-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC#C)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC#C)/NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.